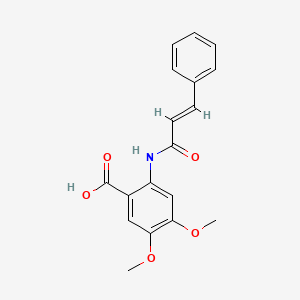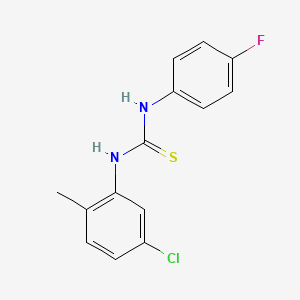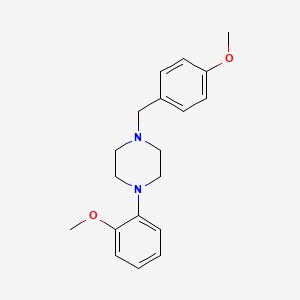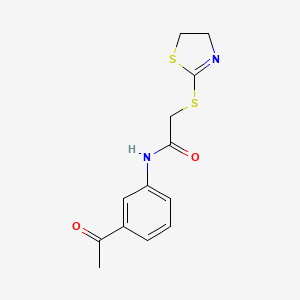![molecular formula C14H17ClN2OS B5863331 N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as CCT-129202, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thioamide derivatives, which have been shown to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease progression. For example, it has been reported to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. It has also been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. In addition, it has been reported to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide in lab experiments is its broad spectrum of biological activities. This allows researchers to investigate its potential in various disease conditions. However, one limitation is that the compound may exhibit toxicity at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide. One area of interest is its potential as a therapeutic agent in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a chemopreventive agent in cancer. Further research is also needed to investigate the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide has been reported in the literature. The method involves the reaction of 3-chloroaniline with carbon disulfide in the presence of sodium hydroxide to form the corresponding dithiocarbamate salt. The dithiocarbamate salt is then reacted with cyclohexanecarboxylic acid chloride in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide has been investigated for its potential as a therapeutic agent in various disease conditions. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been reported to have a potential role in the treatment of diabetes, obesity, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXWANGAOXFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)



